molecular formula C16H16N2O3 B5830718 N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide

N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B5830718
M. Wt: 284.31 g/mol
InChI Key: ZFUQNHMYTICAAL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a nitro group, a methyl group, and a dimethylphenyl group attached to a benzamide core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-6-11(2)8-14(7-10)17-16(19)13-5-4-12(3)15(9-13)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUQNHMYTICAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 3,5-dimethylaniline with 4-methyl-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., chlorine, bromine) for halogenation.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-4-methylbenzamide: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

    N-(3,5-dimethylphenyl)-3-nitrobenzamide: Similar structure but different substitution pattern, leading to variations in its chemical and biological properties.

    N-(3,5-dimethylphenyl)-4-nitrobenzamide: Another isomer with different substitution, affecting its reactivity and applications.

Uniqueness

N-(3,5-dimethylphenyl)-4-methyl-3-nitrobenzamide is unique due to the specific positioning of the nitro and methyl groups, which influence its electronic properties and reactivity. This unique structure makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .

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